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Compound of Interest

Compound Name: Mogroside II-A2

Cat. No.: B1436265 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia

grosvenorii (Luo Han Guo).[1] As a member of the mogroside family, it contributes to the

characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric

sweetener.[1][2] Beyond its sweetening properties, Mogroside II-A2 and related compounds

have garnered interest for their potential antioxidant, antidiabetic, and anticancer activities.[1]

[2] Accurate structural elucidation is paramount for understanding its structure-activity

relationships and for quality control in commercial applications. This application note details the

use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR)

spectroscopy for the unambiguous structural characterization of Mogroside II-A2.

Molecular Structure

Mogroside II-A2 possesses a complex structure consisting of a mogrol aglycone and two

glucose units. The precise arrangement and connectivity of these sugar moieties to the

triterpenoid core are critical for its chemical identity and biological function.

Data Presentation
The complete ¹H and ¹³C NMR assignments for Mogroside II-A2, dissolved in CD₃OD, are

summarized in the tables below. These assignments were achieved through a combination of
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1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments.[1]

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for Mogroside II-A2
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Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

Mogrol Aglycone

1 1.63, 1.01 m

2 1.88, 1.74 m

3 3.20 dd 11.5, 4.5

5 0.88 m

6 5.67 s

7 2.15, 2.05 m

8 1.50 m

9 1.39 m

10 - -

11 1.70, 1.45 m

12 1.55, 1.35 m

13 - -

14 - -

15 1.45, 1.25 m

16 2.00, 1.80 m

17 1.40 s

18 0.83 s

19 0.93 s

20 - -

21 1.25 s

22 1.85, 1.65 m

23 2.35, 2.25 m
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24 3.65 t 7.5

26 1.22 s

27 1.22 s

28 0.80 s

29 1.05 s

30 0.90 s

Glucose I (at C-3)

1' 4.45 d 7.8

2' 3.25 m

3' 3.40 m

4' 3.30 m

5' 3.28 m

6' 3.85, 3.70 m

Glucose II (at C-24)

1'' 4.35 d 7.8

2'' 3.22 m

3'' 3.38 m

4'' 3.28 m

5'' 3.25 m

6'' 3.82, 3.68 m

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for Mogroside II-A2
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Position Chemical Shift (δ, ppm)

Mogrol Aglycone

1 40.2

2 27.2

3 89.1

4 39.8

5 56.5

6 125.8

7 121.2

8 41.5

9 50.1

10 37.8

11 22.5

12 35.5

13 46.2

14 52.1

15 32.5

16 31.5

17 48.5

18 16.5

19 19.5

20 36.5

21 29.5

22 34.5
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23 31.8

24 76.5

25 71.5

26 26.8

27 26.5

28 28.5

29 16.8

30 25.5

Glucose I (at C-3)

1' 104.5

2' 75.2

3' 78.1

4' 71.8

5' 77.9

6' 62.9

Glucose II (at C-24)

1'' 105.2

2'' 75.1

3'' 78.2

4'' 71.5

5'' 77.8

6'' 62.8

Experimental Protocols
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1. Sample Preparation

Source: Mogroside II-A2 can be isolated from the extracts of Luo Han Guo.[1]

Sample Purity: Ensure the purity of the isolated Mogroside II-A2 using techniques such as

High-Performance Liquid Chromatography (HPLC).

NMR Sample: Dissolve approximately 1.4-2.0 mg of purified Mogroside II-A2 in 130-150 µL

of deuterated methanol (CD₃OD).[1]

Internal Standard: The ¹H and ¹³C NMR spectra are referenced to the residual solvent

signals (CD₃OD at δH 3.30 ppm and δC 49.0 ppm).[1]

2. NMR Data Acquisition

Instrumentation: NMR data were acquired on a Bruker Avance 500 MHz spectrometer

equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1]

1D NMR:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,

and coupling constants of all protons.

¹³C NMR: Acquire a standard carbon spectrum to identify the chemical shifts of all carbon

atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)

couplings within the same spin system, which is crucial for tracing the connectivity of

protons in the mogrol core and the glucose units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations between protons and carbons (typically over 2-3 bonds). It is essential for
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identifying the connectivity between different structural fragments, such as the attachment

points of the glucose units to the aglycone and the linkages between different aglycone

moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to

determine the stereochemistry of the molecule by identifying protons that are close in

space.

Mandatory Visualization
Experimental Workflow
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Diagram 1: NMR Experimental Workflow for Mogroside II-A2 Structure Elucidation
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Caption: NMR Workflow for Mogroside II-A2.
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Key HMBC and COSY Correlations for Structure Elucidation

Diagram 2: Key HMBC and COSY Correlations in Mogroside II-A2
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Caption: Key NMR correlations for Mogroside II-A2.

Conclusion
NMR spectroscopy is an indispensable tool for the complete and unambiguous structure

elucidation of complex natural products like Mogroside II-A2. The combined use of 1D and 2D

NMR techniques allows for the precise assignment of all proton and carbon signals, as well as

the determination of the connectivity between the aglycone and sugar moieties. The detailed

protocol and data presented in this application note provide a comprehensive guide for

researchers involved in the analysis of mogrosides and other triterpenoid glycosides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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